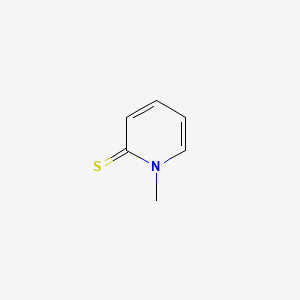

1-methylpyridine-2-thione

Description

Contextualization within Thio-heterocyclic Chemistry

1-Methylpyridine-2-thione belongs to the broad class of thio-heterocyclic compounds, which are organic ring structures containing at least one sulfur atom in addition to carbon and at least one other heteroatom, in this case, nitrogen. The presence of the thione group (-C=S) in place of a more common ketone (-C=O) or thiol (-SH) group imparts distinct chemical properties. solubilityofthings.com This functionality is key to a wide array of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are fundamental in the synthesis of elaborate organic frameworks. solubilityofthings.com

The molecule exists in equilibrium with its tautomeric form, 2-mercapto-1-methylpyridine, although the thione form is generally favored, particularly in polar solvents. This tautomerism is a critical aspect of its reactivity. The compound's polarity, stemming from the thione group, influences its solubility, rendering it generally soluble in polar solvents like water, alcohols, and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NS |

| Molecular Weight | 125.19 g/mol |

| Monoisotopic Mass | 125.02992040 Da |

| Topological Polar Surface Area | 35.3 Ų |

| Heavy Atom Count | 8 |

Data sourced from PubChem CID 522324 nih.gov and Guidechem guidechem.com

Historical Perspectives on Pyridine (B92270) Derivatives in Chemical Synthesis

The story of this compound is intrinsically linked to the broader history of pyridine and its derivatives. Pyridine, a six-membered aromatic ring with one nitrogen atom, was first isolated from coal tar in the 19th century, a landmark event in organic chemistry. openaccessjournals.com Its unique electronic properties and versatility in chemical reactions have made it a cornerstone of heterocyclic chemistry. numberanalytics.com

Early synthetic methods for pyridine derivatives, dating back to the late 19th and early 20th centuries, laid the groundwork for the vast array of pyridine-based compounds known today. The Hantzsch pyridine synthesis, first described in 1881, and the Chichibabin pyridine synthesis, reported in 1924, are classic examples of reactions that enabled the construction of the pyridine ring from simpler acyclic precursors. wikipedia.org These foundational methods have been continuously refined and supplemented by modern techniques, including transition metal-catalyzed reactions. numberanalytics.comresearchgate.net

The exploration of pyridine derivatives has been a driving force in various scientific fields, leading to the development of numerous pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comnumberanalytics.com The introduction of a thione group to the pyridine scaffold, creating compounds like this compound, represents a specific avenue of research that builds upon this rich history, offering new possibilities for molecular design and application.

Contemporary Significance and Emerging Research Frontiers

In recent years, this compound has emerged as a compound of interest in several advanced research areas. Its utility extends from being a versatile ligand in coordination chemistry to a photocatalyst in organic synthesis.

Coordination Chemistry: this compound has been shown to coordinate with various metal ions, acting as a ligand. For instance, its interaction with gold(I) has been studied to understand the kinetics and thermodynamics of ligand exchange reactions, which is relevant to the biological chemistry of gold-based therapeutic agents. acs.orgacs.org It can also form complexes with transition metals like manganese, cobalt, nickel, copper, and zinc, exhibiting different coordination modes (e.g., monodentate via the nitrogen atom or bidentate via both nitrogen and sulfur). rsc.org

Photocatalysis: A significant recent development is the use of this compound and its analogues as organocatalysts in photochemical reactions. researchgate.netresearchgate.net In its photoexcited state, it can act as a potent reductant, capable of reducing N-hydroxyphthalimide (NHPI) esters through a single electron transfer process. researchgate.netresearchgate.net This allows for the generation of a wide variety of carbon radicals, including primary, secondary, and tertiary alkyl radicals, which can then participate in further reactions. researchgate.netresearchgate.net This methodology has shown potential for the modification of biologically active molecules. researchgate.net

Synthesis of Complex Heterocycles: this compound serves as a precursor for the synthesis of more complex heterocyclic systems. researchcommons.orgscirp.orgresearchgate.net For example, it can be used to prepare thieno[2,3-b]pyridine (B153569) derivatives, which are bicyclic structures with potential biological activities. researchcommons.orgabertay.ac.uk The reactivity of the thione group allows for various cyclization strategies, leading to the formation of fused ring systems. researchcommons.orgscirp.org

Emerging Applications: Research is also exploring the potential of this compound derivatives in materials science. For instance, related sulfur-containing benzimidazole (B57391) structures have been investigated for their luminescent properties. rsc.org Furthermore, the broader class of pyridine thiones is being investigated for the development of small molecule inhibitors for bacterial virulence factors, which could offer new strategies to combat antibiotic resistance. acs.org

The ongoing research into this compound highlights its versatility and potential for future discoveries in catalysis, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAUPKGWPQNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870923 | |

| Record name | 1-Methylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-27-1, 6887-59-8 | |

| Record name | 1-Methyl-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinethione, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006887598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-thiopyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2-pyridinethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MG7JSX8JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Methylpyridine 2 Thione and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the 1-methylpyridine-2-thione ring system from acyclic or simpler cyclic precursors.

One common approach to synthesizing pyridinethiones involves the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with a sulfur-containing nucleophile. The reaction of 2-halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine, with a source of sulfur can yield the corresponding pyridinethione. For the synthesis of this compound, this would typically involve a two-step process: first, the formation of the pyridinethione, followed by N-methylation.

The nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which activates the 2- and 4-positions towards nucleophilic attack. The reaction of a 2-halopyridine with a thiolate salt, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), displaces the halide to form the corresponding pyridine-2-thiolate (B1254107), which exists in equilibrium with its tautomeric thione form. Subsequent N-alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would then yield this compound. Microwave irradiation has been shown to significantly accelerate these types of nucleophilic aromatic substitution reactions on halopyridines, often leading to higher yields in shorter reaction times. sci-hub.se

A study on the reactions of halopyridines with various nucleophiles demonstrated that 2-iodopyridine (B156620) reacts efficiently with sodium phenylsulfide (PhSNa) to give 2-phenylthiopyridine (B372805) in high yield. sci-hub.se While this is an S-arylation, the principle of nucleophilic displacement of a halide by a sulfur nucleophile is directly applicable to the synthesis of pyridinethiones.

Table 1: Examples of Nucleophilic Substitution on Halopyridines

| Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 2-Iodopyridine | PhSNa | NMP | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99 |

| 2-Bromopyridine | PhSNa | NMP | Microwave, 150°C, 10 min | 2-Phenylthiopyridine | 95 |

| 2-Chloropyridine | PhSNa | NMP | Microwave, 200°C, 30 min | 2-Phenylthiopyridine | 80 |

Data compiled from a study on microwave-assisted synthesis of substituted pyridines. sci-hub.se

To obtain this compound, the intermediate pyridine-2-thione would be treated with a methylating agent.

A versatile and widely used method for the synthesis of substituted pyridinethiones is the reaction of cyanothioacetamide with various precursors. This approach often involves a multi-component reaction, providing a convergent and efficient route to highly functionalized pyridinethione derivatives.

One common strategy is the reaction of an enaminone with cyanothioacetamide. For example, the reaction of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) affords an enamine, which then reacts with cyanothioacetamide to yield a pyridinethione derivative. researchgate.net This method allows for the introduction of various substituents onto the pyridine ring.

Another variation involves the reaction of α,β-unsaturated carbonyl compounds with cyanothioacetamide. This reaction proceeds via a Michael addition of the active methylene (B1212753) group of cyanothioacetamide to the unsaturated system, followed by cyclization and dehydration to form the pyridinethione ring. researchgate.net The ylidene derivatives of cyanothioacetamide can also react with compounds containing an active methylene group, such as ethyl acetoacetate, to produce pyridinethiol derivatives. researchgate.net

The general scheme for the synthesis of pyridinethiones from cyanothioacetamide and an α,β-unsaturated ketone can be depicted as follows:

Table 2: Synthesis of Pyridinethione Derivatives from Cyanothioacetamide

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| Enaminone of acetylacetone | Cyanothioacetamide | - | 5-Acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| α,β-Unsaturated carbonyl compound | Cyanothioacetamide | Piperidine (B6355638) | Substituted thioxohydropyridine-3-carbonitrile |

| Ylidene derivative of cyanothioacetamide | Ethyl acetoacetate | Triethylamine | Substituted pyridinethiol derivative |

Information sourced from studies on the utility of cyanothioacetamide in heterocyclic synthesis. researchgate.netresearchgate.net

Subsequent N-methylation of the resulting pyridinethione would lead to the corresponding this compound derivative.

Oxidative annulation represents a modern and efficient strategy for the construction of aromatic and heteroaromatic rings. While direct examples for the synthesis of this compound via this method are not extensively reported, the principles can be applied. This approach typically involves the formation of a di- or tetrahydropyridine (B1245486) intermediate, which is then oxidized to the aromatic pyridine ring.

For instance, a copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has been developed for the synthesis of fused pyridines. nih.gov A plausible, though not explicitly demonstrated, extension to pyridinethiones could involve the use of a sulfur-containing building block in a similar annulation strategy. The reaction would likely proceed through a cascade of condensation, cyclization, and subsequent aromatization, with an oxidizing agent being employed in the final step.

The development of oxidative amination processes for the synthesis of pyridones from cyclopentenones also provides a conceptual framework. chemrxiv.orgchemrxiv.org A similar strategy incorporating a sulfur source could potentially lead to the formation of a pyridinethione ring.

The condensation of 1,3-dicarbonyl compounds with amidines is a classical method for the synthesis of pyrimidines, known as the Pinner synthesis. mdpi.com While this reaction typically leads to pyrimidines, modifications of the substrates and reaction conditions can potentially be adapted for the synthesis of pyridines.

A more direct route to pyridines involves the [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. nih.govresearchgate.net This organocatalyzed reaction provides a practical route to tri- or tetrasubstituted pyridine scaffolds. To adapt this for pyridinethione synthesis, one of the precursors would need to incorporate a sulfur atom that can be integrated into the final ring structure as a thione.

For example, the reaction of a β-ketothioamide with an enamine could potentially lead to a dihydropyridinethione intermediate, which upon oxidation would yield the desired pyridinethione. While specific examples leading directly to this compound are scarce in the literature, the modularity of these cycloaddition strategies suggests their potential applicability.

Synthesis of Substituted this compound Derivatives

A key reaction of this compound is the alkylation of the sulfur atom, which leads to the formation of 2-(alkylthio)pyridine derivatives. The thione group in this compound is nucleophilic and readily reacts with electrophiles such as alkyl halides.

The S-alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the thiol tautomer, forming a more nucleophilic thiolate anion. The reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) proceeds smoothly to give the corresponding 2-(alkylthio)-1-methylpyridinium salt. Subsequent deprotonation, if applicable, or isolation of the salt provides the S-alkylated product.

This reaction is highly versatile and allows for the introduction of a wide range of alkyl and substituted alkyl groups at the 2-position of the pyridine ring.

Table 3: S-Alkylation of Pyridinethione Derivatives

| Pyridinethione Derivative | Alkylating Agent | Base | Product |

| 5-Acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | - | 5-Acetyl-3-cyano-4,6-dimethyl-2-(methylthio)pyridine |

| Generic Pyridine-2(1H)-thione | Ethyl chloroacetate | Sodium ethoxide | 2-(Ethoxycarbonylmethylthio)pyridine derivative |

| Generic Pyridine-2(1H)-thione | Phenacyl chloride | Sodium ethoxide | 2-(Phenacylthio)pyridine derivative |

Data compiled from various sources on the reactivity of pyridinethiones. researchgate.net

Functionalization at Pyridine Ring Positions

The functionalization of the pyridine ring in pyridine-2(1H)-thione derivatives is a key strategy for modulating their chemical and biological properties. Direct and selective functionalization can be challenging due to the electron-poor nature of the pyridine nucleus. rsc.org However, various methods have been established to introduce substituents at different positions, primarily through reactions involving the thione group and subsequent modifications.

One common approach is the S-alkylation of the thione moiety. Pyridine-2(1H)-thione derivatives react readily with a range of halogenated compounds in the presence of a base to yield S-alkylated products. acs.orgnih.gov For example, reacting 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide with reagents like ethyl chloroacetate, phenacyl chloride, chloroacetone, or chloroacetonitrile (B46850) leads to the corresponding S-substituted derivatives. acs.orgnih.gov These S-alkylated intermediates are versatile synthons for further transformations. acs.org

Another strategy involves the reaction of polyfunctionally substituted pyridine-2(1H)-thiones with various reagents to introduce new functional groups or build upon existing ones. For instance, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with methyl iodide, halogenated compounds, and aromatic aldehydes to yield a variety of functionalized products. researchgate.net These reactions demonstrate the utility of the pyridinethione core as a scaffold for creating complex molecular architectures. researchgate.net

The table below summarizes representative examples of functionalization reactions at the pyridine ring of thione derivatives.

| Starting Material | Reagent | Product Type | Reference |

| 5-Cyano-N-aryl-2-methyl-6-thioxo-4-aryl-1,6-dihydropyridine-3-carboxamide | Ethyl chloroacetate, Phenacyl chloride, Chloroacetonitrile | S-alkylated cyanopyridines | acs.orgnih.gov |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide, α-haloketones | S-alkylated pyridines | researchgate.net |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Aromatic aldehydes | Knoevenagel condensation products | researchgate.net |

| 3-Cyano-pyridine-2(1H)-thiones | 2-Chloro-N-arylacetamide derivatives | 2-(N-Aryl)-carboxamidomethylthiopyridine derivatives | nih.gov |

Formation of Polycyclic and Bicyclic Systems

Pyridine-2(1H)-thione derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as bicyclic and polycyclic compounds. researchgate.net A prominent strategy involves the intramolecular cyclization of functionalized pyridine-2-thiones.

A widely used method is the synthesis of thieno[2,3-b]pyridines. This is typically achieved through the S-alkylation of a pyridine-2(1H)-thione with an α-halocarbonyl compound, followed by an intramolecular cyclization reaction. acs.orgnih.gov The cyclization is often promoted by a base, such as sodium ethoxide, and involves the condensation of the active methylene group (from the S-alkyl chain) with the cyano group at the 3-position of the pyridine ring. acs.orgnih.gov This approach provides a direct route to thieno[2,3-b]pyridine (B153569) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Furthermore, these thieno[2,3-b]pyridine systems can be used to construct even more complex polycyclic structures. For instance, they can serve as building blocks for pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines. researchgate.net The reaction of N-substituted pyridine-2(1H)-thiones can lead to the formation of pyrido[2,3-d]pyrimidines and pyrido[1,2-a]pyrimidines. researchgate.net The versatility of the pyridine-2(1H)-thione core allows for the synthesis of a wide array of fused systems through carefully designed reaction sequences. researchgate.net For example, tricyclic compounds can be afforded by treating specific thinopyridine derivatives with nitrous acid in acetic acid. researchgate.net

The following table outlines strategies for forming bicyclic and polycyclic systems from pyridine-2-thione precursors.

| Precursor | Reaction Condition | Resulting System | Reference |

| S-alkylated cyanopyridines (from pyridine-2-thione and α-halocarbonyls) | Reflux in sodium ethoxide solution | Thieno[2,3-b]pyridines | acs.orgnih.gov |

| N-Substituted pyridine-2(1H)-thiones | Reaction with various electrophiles and cyclization agents | Pyrido[2,3-d]pyrimidines, Pyrido[1,2-a]pyrimidines | researchgate.net |

| 5-Acetyl-2-(substituted-thio)-pyridine derivatives | Reaction with Dimethylformamide dimethyl acetal (DMFDMA) | Bipyridyl and bicyclic compounds | researchgate.net |

| Thienopyridine derivatives | Nitrous acid in acetic acid | Tricyclic fused systems | researchgate.net |

Derivatization for Ligand Design

The sulfur atom of the thione group and the nitrogen atom of the pyridine ring make this compound and its analogues excellent candidates for ligand design in coordination chemistry. These compounds exhibit versatile coordination behavior and can act as monodentate, bidentate, or bridging ligands to coordinate with various metal centers. nih.gov

In its neutral thione form, the molecule can coordinate as a monodentate ligand through the sulfur atom. However, upon deprotonation, the resulting pyridinethiolate anion can act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a stable chelate ring with a metal ion. This bidentate coordination mode is common in many metal complexes. nih.gov

Furthermore, the pyridinethiolate anion can also function as a bridging ligand, linking two or more metal centers. This bridging capability allows for the construction of polynuclear metal complexes and coordination polymers with interesting structural and electronic properties. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The versatility in coordination motifs makes these pyridine-2-thione derivatives highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. nih.gov

| Ligand Type | Coordination Mode | Description | Reference |

| Pyridine-2-thione derivatives | Monodentate | Coordination occurs through the sulfur atom of the thione group. | nih.gov |

| Pyridinethiolate anion | Bidentate | N,S-chelation, coordinating through both the nitrogen and sulfur atoms. | nih.gov |

| Pyridinethiolate anion | Bridging | The ligand links two or more metal centers, often in a μ-S fashion. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govresearchgate.net

One-pot multicomponent reactions are a cornerstone of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net The synthesis of pyridine derivatives has been successfully achieved using one-pot, four-component reactions under microwave irradiation. This method offers significant advantages over traditional heating, including drastically reduced reaction times (from hours to minutes) and improved yields. nih.govresearchgate.net

The use of ultrasound irradiation is another green technique that has been applied to the synthesis of related thione-containing heterocycles. Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than conventional methods. researchgate.net For example, the Biginelli condensation to produce dihydropyrimidinthiones has been effectively catalyzed using zirconyl chloride hexahydrate under ultrasound conditions, highlighting a method that is both efficient and easy to work up. researchgate.net These green methodologies, while not always applied directly to this compound itself, demonstrate powerful and sustainable strategies that are readily adaptable for the synthesis of its derivatives. nih.govresearchgate.net

| Green Chemistry Technique | Key Advantages | Application Example | Reference |

| Microwave-assisted synthesis | Rapid reaction times, higher yields, lower energy consumption | One-pot, four-component synthesis of substituted pyridines | nih.govresearchgate.net |

| Ultrasound irradiation | Shorter reaction times, good yields, mild conditions | Biginelli condensation for dihydropyrimidinthiones | researchgate.net |

| Multicomponent reactions | High atom economy, reduced waste, operational simplicity | Synthesis of novel pyridine derivatives | researchgate.net |

Mechanistic Investigations of 1 Methylpyridine 2 Thione Chemical Reactivity

Nucleophilic Reactivity

The nucleophilic character of 1-methylpyridine-2-thione is a cornerstone of its reactivity, enabling it to engage in both substitution and addition reactions. The pyridine (B92270) ring, particularly when activated, serves as an electrophilic scaffold, while the thione group can also participate in addition processes.

In the case of this compound, the C-2 and C-6 positions are electronically activated towards nucleophilic attack. The mechanism for SNAr reactions on N-methylpyridinium ions often involves a two-step addition-elimination process. nih.gov However, studies have shown that the mechanism can be more complex, with the rate-determining step sometimes being the deprotonation of the addition intermediate, particularly when piperidine (B6355638) is used as the nucleophile. nih.gov For a nucleophile to attack the this compound ring, it would likely target the C-4 or C-6 positions. The outcome would depend on the nature of the nucleophile and the presence of any leaving groups on the ring. For instance, "hard" nucleophiles tend to be selective towards the C-2 position in activated pyridines, while "softer" nucleophiles may favor the C-4 position. mdpi.com

| Factor | Influence on Nucleophilic Substitution on Pyridine Rings |

| Position of Attack | Attack is favored at positions 2 and 4, as the intermediate anion is stabilized by the electronegative nitrogen atom. quora.com |

| Activating Groups | Electron-withdrawing groups on the ring enhance its electrophilicity and increase reactivity towards nucleophiles. |

| Leaving Group | The nature of the leaving group affects the reaction rate; however, unlike typical SNAr, the classic "element effect" (F > Cl ≈ Br > I) is not always observed in pyridinium (B92312) systems. nih.gov |

| Nucleophile | The "hardness" or "softness" of the nucleophile can influence the regioselectivity of the attack on the pyridine ring. mdpi.com |

Addition reactions represent another significant pathway for the nucleophilic reactivity of this compound. wikipedia.org These reactions can occur either as a conjugate addition to the α,β-unsaturated system within the pyridone ring or directly across the C=S double bond. The pyridone/pyridinethione ring system can act as a Michael acceptor, undergoing 1,4- or 1,6-addition. researchgate.netmasterorganicchemistry.com

The general mechanism for a polar addition reaction involves an initial attack by a nucleophile on an electrophilic center. libretexts.org In the context of this compound, a nucleophile can add to the β-carbon (C-3 or C-5) of the conjugated system, a process known as conjugate or 1,4-addition. masterorganicchemistry.com This pathway is often thermodynamically favored. Alternatively, direct attack at the electrophilic carbon of the thione group (C-2) constitutes a 1,2-addition. The competition between these pathways is influenced by reaction conditions and the nature of the nucleophile. masterorganicchemistry.com For example, organocuprates are well-known for favoring conjugate addition, while organolithium or Grignard reagents typically favor 1,2-addition to carbonyls and related functional groups. masterorganicchemistry.com

| Reaction Type | Description | Key Intermediates |

| 1,2-Addition | Direct nucleophilic attack on the carbon atom of the C=S double bond. | Thiolate anion intermediate. |

| 1,4-Conjugate Addition | Nucleophilic attack on the β-carbon of the α,β-unsaturated thione system. | Enolate-type intermediate. |

| 1,6-Conjugate Addition | Nucleophilic attack on the γ-carbon (C-5) of the extended conjugated system. | A delocalized anionic intermediate. researchgate.net |

Radical Reactions and Pathways

Beyond its nucleophilic chemistry, this compound and its derivatives are pivotal in the realm of radical chemistry. The pyridine-2-thione scaffold can be readily converted into precursors that generate carbon-centered radicals under mild conditions, often initiated by single electron transfer processes or photolysis.

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). chemrxiv.org Photocatalysis provides a modern and efficient means to generate the necessary radicals under mild conditions. While this compound itself is not the direct radical precursor, its derivatives, particularly those based on the related N-hydroxypyridine-2-thione core, are classic radical generators. These precursors can be engaged in photocatalyzed Giese-type reactions. chemrxiv.orgresearchgate.net

In a typical photocatalyzed Giese reaction, a photocatalyst absorbs visible light and becomes excited. This excited catalyst can then interact with a radical precursor to initiate the formation of a radical, which subsequently adds to an alkene. This process is highly valuable for forming C-C bonds. chemrxiv.org

| Component | Role in Photocatalyzed Giese Reaction | Example |

| Photocatalyst | Absorbs light to initiate the radical generation process. | Iridium or ruthenium complexes, organic dyes. researchgate.net |

| Radical Precursor | A molecule that fragments to form a carbon-centered radical. | Derivatives of N-hydroxypyridine-2-thione, alkyl iodides, α-ketoacids. researchgate.netnih.gov |

| Radical Acceptor | An electron-deficient alkene that traps the generated radical. | Acrylates, unsaturated ketones, vinylpyridines. researchgate.net |

| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, visible light. |

Single Electron Transfer (SET) is a fundamental process that initiates many radical reactions. libretexts.org SET can occur when there is a suitable energy difference between the oxidation potential of an electron donor and the reduction potential of an electron acceptor. nih.gov This transfer of a single electron creates a radical ion pair, which can then undergo further reactions. The process can be induced thermally or photochemically. nih.gov

A thermal SET is generally observable when the radical pair is not significantly higher in energy (less than ~0.4 eV) than the ground state reactants. nih.gov For reactions with a larger energy barrier, photoinduced SET can be employed, where light energy is used to promote an electron from an electron-donor-acceptor (EDA) complex to form the radical ion pair. nih.gov Pyridinium species are known to participate in SET processes, acting as electrophores that can be reduced in single or stepwise two-electron transfers. nih.gov The this compound system, with its conjugated π-system, could potentially act as an electron acceptor or donor in SET processes, depending on the reaction partners, leading to the formation of radical ions and initiating subsequent radical chemistry.

The pyridine-2-thione structural motif is famously employed in the generation of carbon-centered radicals, most notably through derivatives of N-hydroxypyridine-2-thione, often referred to as Barton esters. Photolysis of an O-acyl derivative of N-hydroxypyridine-2-thione leads to the generation of an alkyl or aryl radical from the corresponding carboxylic acid. libretexts.org This method provides a versatile route to carbon radicals that can participate in a variety of subsequent reactions, including addition to alkenes or radical-polar crossover processes. nih.govlibretexts.org The generation of methyl radicals, for example, can be achieved through the photolysis of acetylated N-hydroxypyridine-2-thione. libretexts.org

The mechanism involves the homolytic cleavage of the weak N-O bond, followed by decarboxylation to yield the carbon radical. This approach complements other radical generation methods and highlights the utility of the pyridine-2-thione core in synthetic organic chemistry.

| Precursor Type | Radical Generated | Initiation Method |

| O-Acyl-N-hydroxypyridine-2-thione | Alkyl or Aryl Radical (R•) | Photolysis or Thermal |

| Xanthates | Alkyl Radical (R•) | Radical Initiator (e.g., Et₃B) nih.gov |

| Alkyl Iodides | Alkyl Radical (R•) | Radical Initiator nih.gov |

Oxidative Transformations

Oxidative reactions of this compound primarily involve the sulfur atom, which is susceptible to oxidation, leading to the formation of sulfur-sulfur bonds.

The conversion of thiols or thiones to disulfides is a fundamental oxidative transformation. tubitak.gov.tr In the case of this compound, which exists in tautomeric equilibrium with its thiol form (1-methyl-2-mercaptopyridine), oxidative coupling leads to the formation of the corresponding disulfide, 1,2-bis(1-methylpyridin-2-yl)disulfane. This process is a direct dehydrogenation of the thiol tautomer, followed by the coupling of sulfur radicals. nih.gov

The oxidative coupling can be achieved using a variety of oxidizing agents. While strong oxidants can be used, milder and more selective methods are often preferred to avoid over-oxidation. nih.govbiolmolchem.com The general mechanism often involves the formation of a reactive sulfur species, such as a thiyl radical (RS•), which then dimerizes to form the disulfide bond (RS-SR). nih.gov

Table 1: Proposed Mechanistic Steps in Oxidative Coupling

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1. Activation | The thiol tautomer is activated by an oxidant or catalyst. | Thiyl Radical (RS•) |

| 2. Coupling | Two thiyl radicals combine to form the disulfide bond. | Disulfide (RS-SR) |

This reaction is crucial in both synthetic chemistry and biological systems, where disulfide bonds play a key role in protein structure and redox signaling. biolmolchem.comlibretexts.org The development of efficient catalytic systems, such as those mimicking cytochrome P-450, has provided mild conditions for these transformations. tubitak.gov.tr

Thiol-disulfide interconversion, or exchange, is a reversible reaction where a thiol reacts with a disulfide, resulting in a new thiol and a new disulfide. libretexts.org This process is vital in biological systems for protein folding and redox regulation. researchgate.net The reaction involving this compound (in its thiol form) and a disulfide (R'-S-S-R') proceeds via a nucleophilic substitution pathway.

The mechanism is consistent with an S_N2 type model. nih.gov The deprotonated thiol form (thiolate) of this compound acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This proceeds through a transient, linear trisulfide-like transition state. nih.govrsc.org The original disulfide bond is cleaved, releasing a new thiolate and forming a new disulfide.

Table 2: Key Features of Thiol-Disulfide Interconversion

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Substitution (S_N2-like) nih.gov |

| Nucleophile | Thiolate anion (RS⁻) |

| Electrophile | Disulfide bond (R'-S-S-R') |

| Transition State | Trisulfide-like structure [RS--SR'--SR']⁻ rsc.org |

| Factors Affecting Rate | pKa of the thiol, steric hindrance, solvent polarity. researchgate.net |

The interconversion can be a one-electron or two-electron redox process. The two-electron pathway often involves intermediates like sulfenic acid (RSOH). nih.gov In contrast, the one-electron pathway generates thiyl radicals that can react with thiols to form a disulfide radical anion. nih.gov

Cycloaddition Processes

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The pyridine ring system in this compound can potentially participate in such reactions. While the aromaticity of the pyridine ring generally makes it a reluctant participant in concerted cycloadditions like the Diels-Alder reaction, certain activated derivatives can undergo these transformations. rsc.org

For instance, related heterocyclic systems like 1-methyl-3,6,8-trinitro-2-quinolone have been shown to undergo cycloaddition with electron-rich alkenes. mdpi.com In this case, steric strain distorts the pyridone ring, reducing its aromaticity and making it behave more like an activated nitroalkene. mdpi.com By analogy, if the pyridine ring of this compound is suitably activated, it could potentially act as a diene or dienophile in [4+2] cycloaddition reactions. These reactions are valuable for synthesizing complex aza-heterocycles. rsc.org

Another possibility involves the C=S double bond of the thione tautomer participating in [2+2] cycloaddition reactions with suitable partners, such as phosphaalkynes, which has been observed with other imide systems. rsc.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For pyridine derivatives, several types of rearrangements are known. The Ladenburg rearrangement, for example, involves the thermal rearrangement of N-alkylpyridinium halides to alkylpyridines. nih.gov While this typically involves an external alkylating agent to form the pyridinium species, it provides a precedent for alkyl group migration in pyridine rings.

A more relevant analogy may be found in the base-promoted rearrangement of heterocyclic thiones. For example, treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base induces isomerization followed by a C-C bond cleavage. mdpi.com This suggests that under specific conditions, the skeleton of this compound or a more complex derivative could potentially undergo rearrangement, possibly initiated by deprotonation at the methyl group or attack at the thiocarbonyl carbon.

Another relevant class of rearrangements involves pyridine-N-oxides, such as in the Boekelheide reaction, where an α-picoline-N-oxide rearranges to a hydroxymethylpyridine via a [3.3]-sigmatropic rearrangement. wikipedia.org Although this compound is not an N-oxide, this illustrates the capacity of substituted pyridines to undergo sigmatropic shifts under the right conditions.

Coordination Chemistry of 1 Methylpyridine 2 Thione

Ligand Properties and Coordination Modes

1-Methylpyridine-2-thione is an ambidentate ligand, capable of coordinating to metal centers in several distinct fashions. Its behavior is dictated by factors such as the nature of the metal ion, the accompanying ligands, and the reaction conditions. The N-methylation locks the ligand in its thione form, preventing the thiol-thione tautomerism seen in its parent compound, pyridine-2-thione. wikipedia.org

The most common coordination mode for this compound is as a terminal, monodentate ligand through its exocyclic sulfur atom. The sulfur atom is a soft donor, according to Hard-Soft Acid-Base (HSAB) theory, and thus forms stable complexes with soft metal ions like Gold(I). mdpi.comresearchgate.net In these complexes, the ligand binds solely through the sulfur, with the pyridine (B92270) nitrogen atom remaining uncoordinated. This mode of coordination is particularly prevalent in complexes where the metal center has a strong preference for linear geometry, such as Au(I), or when steric hindrance from other ligands prevents chelation. mdpi.com For instance, in dinuclear gold(I) complexes, the gold centers often exhibit a distorted linear geometry, being bonded to the C=S group of the thione. mdpi.comresearchgate.net

This compound can also act as a bidentate chelating ligand, coordinating to a single metal center through both the sulfur and the pyridine nitrogen atoms. rsc.org This forms a stable five-membered chelate ring. Chelation is more commonly observed with transition metals of the first series, such as Cobalt(II), Nickel(II), and Copper(II). rsc.org The formation of a chelate complex is often favored due to the thermodynamic stability conferred by the chelate effect. In complexes like [CoL₃][ClO₄]₂ and ML₂X₂ (where L is 1-methylpyrimidine-2-thione, M = Mn, Co, or Ni, and X is a halide), the ligand demonstrates this N,S-chelating behavior. rsc.org

In addition to terminal coordination, this compound and its parent compound, pyridine-2-thione, can function as a bridging ligand, linking two or more metal centers. nih.govrsc.org This bridging can occur in a µ₂-N,S fashion, where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another. This behavior is crucial in the formation of polynuclear complexes and coordination polymers. For example, related heterocyclic thiones have been shown to form dinuclear and trinuclear palladium compounds where the thio-ligand acts as an N,S-bridge. rsc.org This bridging capability allows for the construction of complex supramolecular architectures with interesting magnetic or catalytic properties.

While this compound itself cannot exhibit tautomerism due to the methyl group on the nitrogen atom, the tautomeric properties of the parent compound, pyridine-2-thione, provide essential context for its coordination behavior. Pyridine-2-thione exists in a tautomeric equilibrium between the thione form (containing a C=S bond) and the thiol form (containing an S-H bond). wikipedia.org In the solid state, the neutral molecule exists as the pyridinethione. nih.gov However, upon deprotonation, it forms the pyridinethiolate anion, which is the species that typically coordinates to metal centers. nih.gov

The N-methylation of this compound "locks" it into the thione form. This has a direct influence on its coordination. It primarily coordinates as a neutral ligand, donating through the lone pair of the sulfur atom (monodentate S-donor) or through both the sulfur and nitrogen atoms (N,S-chelation). mdpi.comrsc.org This contrasts with the deprotonated pyridine-2-thiolate (B1254107), which acts as an anionic ligand. The fixed thione structure of this compound makes it a useful tool for studying coordination chemistry without the complication of tautomeric equilibria. The thiocarbonyl group is known to be more polar and polarizable than a carbonyl group, which influences the donor properties of the ligand. rsc.org

Metal Ion Complexation Studies

The versatile coordination behavior of this compound has prompted numerous studies into its complexation with various metal ions. Of particular note are its interactions with soft metal ions like gold(I), which have implications in medicinal chemistry and catalysis.

The complexation of this compound (mpyS) with gold(I) has been studied in detail, particularly concerning the kinetics and thermodynamics of ligand exchange reactions. Gold(I) complexes are often labile, and understanding the rates and equilibria of ligand substitution is crucial for predicting their behavior in different chemical environments.

A study on the coordination chemistry of gold(I) with cyanide and this compound revealed the formation of the mixed-ligand complex [Au(CN)(mpyS)]. acs.org The thermodynamics of the ligand exchange reaction were investigated, providing insight into the relative stability of the complexes.

Table 1: Thermodynamic Data for Gold(I) Ligand Exchange

| Reaction | Equilibrium Constant (K) |

|---|---|

| [Au(CN)₂]⁻ + mpyS ⇌ [Au(CN)(mpyS)] + CN⁻ | 0.23 |

| [Au(mpyS)₂]⁺ + CN⁻ ⇌ [Au(CN)(mpyS)] + mpyS | 7.4 x 10³ |

Data sourced from a study on gold(I) coordination chemistry. acs.org

The kinetics of the ligand exchange were also explored, showing that the reactions proceed through associative pathways, which is typical for linear d¹⁰ metal complexes like those of Au(I). acs.org The rate of substitution is influenced by the nature of both the entering and leaving ligands.

Table 2: Kinetic Data for Ligand Exchange Reactions with [Au(CN)(mpyS)]

| Reactant | Rate Constant |

|---|---|

| CN⁻ | 1.1 x 10⁵ M⁻¹s⁻¹ |

| mpyS | 1.9 x 10³ M⁻¹s⁻¹ |

Data sourced from a study on gold(I) coordination chemistry. acs.org

These studies demonstrate that this compound forms stable complexes with gold(I) and undergoes ligand exchange at measurable rates, providing a fundamental understanding of its coordination behavior with this important metal ion. acs.org

Copper(I) Coordination Chemistry

While the direct synthesis of copper(I) complexes with this compound is a subject of interest, a notable reaction involves the in situ reduction of copper(II) salts. When copper(II) perchlorate (B79767) or tetrafluoroborate (B81430) is reacted with 1-methylpyrimidine-2-thione, a closely related ligand, reduction of the metal center occurs, leading to the formation of copper(I) complexes with the general formula Cu(I)₂L₃X₂ (where L is the thione ligand and X is ClO₄ or BF₄). rsc.org This suggests that this compound can act as a reducing agent in addition to its role as a ligand. The resulting copper(I) complexes often exhibit coordination geometries typical for a d¹⁰ metal ion, such as linear or trigonal planar arrangements. The coordination is primarily through the sulfur atom, which is a soft donor and thus has a high affinity for the soft acid Cu(I).

Complexes with First Transition Series Metal Ions (Mn, Co, Ni, Cu, Zn)

The coordination behavior of this compound with first-row transition metals is versatile, with the ligand adopting different coordination modes depending on the metal ion and the counter-anion present. rsc.org

With manganese(II), cobalt(II), and zinc(II) perchlorates, tetrahedral complexes of the type [ML₄][ClO₄]₂·2(CH₃)₂CO are formed. rsc.org In these complexes, the this compound ligand coordinates to the metal center exclusively through its nitrogen atom.

In contrast, the thione ligand can act as a chelating agent, coordinating through both the nitrogen and sulfur atoms, in a variety of other complexes. This chelation results in the formation of a four-membered ring. Examples of such complexes include [CoL₃][ClO₄]₂ and metal halide complexes with the general formula ML₂X₂ (where M = Mn, Co, or Ni). rsc.org The degree of distortion from ideal geometries in these chelated complexes can vary.

The versatility of the coordination of this compound with these metals is summarized in the table below:

| Metal Ion | Complex Type | Coordination Mode | Coordination Geometry |

| Mn(II) | [MnL₄][ClO₄]₂ | N-monodentate | Tetrahedral |

| MnL₂X₂ | N,S-chelating | Distorted | |

| Co(II) | [CoL₄][ClO₄]₂ | N-monodentate | Tetrahedral |

| [CoL₃][ClO₄]₂ | N,S-chelating | - | |

| CoL₂X₂ | N,S-chelating | Distorted | |

| Ni(II) | NiL₂X₂ | N,S-chelating | Distorted |

| Cu(II) | CuLX₂ | N,S-chelating | - |

| Zn(II) | [ZnL₄][ClO₄]₂ | N-monodentate | Tetrahedral |

Table 1: Coordination behavior of this compound with first transition series metal ions.

Mercury(II) Derivatives

Mercury(II), being a soft metal ion, exhibits a strong affinity for the sulfur donor of the this compound ligand. The coordination chemistry of mercury(II) with related pyridine-2-thiolate ligands has been studied, providing insights into the expected behavior with the N-methylated analogue. For instance, methylmercury(II) and phenylmercury(II) derivatives of 2-mercaptopyridine, [HgR(L)] (where R = Me or Ph, and L = pyridine-2-thiolate), have been synthesized. rsc.org In the solid state, the methyl derivative shows coordination of the mercury to the thiolate sulfur atom. rsc.org Additionally, a weaker intramolecular interaction between the mercury and the nitrogen atom is observed. rsc.org This secondary interaction is often maintained in solution. rsc.org

In complexes of the type HgX₂(L)₂ (where X is a halide or pseudohalide and L is a thione ligand), mercury(II) typically adopts a tetrahedral coordination geometry, with two donor atoms from the halides and two from the sulfur atoms of the thione ligands. researchgate.netepa.gov In some cases, polymeric structures can form through bridging interactions. epa.gov

Ruthenium Carbonyl Complexes

The reaction of this compound and its deprotonated form, the 1-methylpyridine-2-thiolato ligand, with ruthenium carbonyl clusters leads to a diverse range of products. The pyridine-2-thionato ligand has been shown to coordinate in doubly- and triply-bridging modes in ruthenium carbonyl complexes. ucl.ac.uk Furthermore, these reactions can lead to the cleavage of the C-S bond, resulting in the formation of μ₄-sulphido complexes that also contain 2-pyridyl ligands. ucl.ac.uk

The synthesis and characterization of various ruthenium carbonyl complexes containing ligands derived from pyridine and pyridine-2-thione have been extensively studied. ucl.ac.uk These complexes have been characterized by a range of spectroscopic techniques, including infrared, ¹H and ¹³C NMR, and mass spectrometry, as well as by X-ray crystallography. ucl.ac.uk The thermolysis of complexes such as [Ru₃H(pyS)(CO)₉] can lead to the formation of high-nuclearity clusters. ucl.ac.uk

Cobalt Complexes and C-S Bond Cleavage

The cleavage of carbon-sulfur bonds is a significant reaction in coordination chemistry, and cobalt complexes have been shown to mediate this transformation. mdpi.comnih.gov While research specifically on this compound is emerging, studies on related cobalt complexes with thioether and disulfide ligands provide a framework for understanding this process. mdpi.comnih.gov

The cleavage of C-S bonds in ligands coordinated to a cobalt center can be induced by the metal ion, often involving an oxidative addition mechanism. mdpi.com For instance, in the presence of dioxygen, Co(II) can be oxidized to Co(III), which can then facilitate the cleavage of a C-S bond within the coordinated ligand. mdpi.com This process can be influenced by the coordination geometry and the nature of the other ligands present in the complex. In some cases, the cleavage of the C-S bond precedes the cleavage of an S-S bond in disulfide-containing ligands. nih.gov The mechanism often involves the formation of a stable metallacycle. mdpi.com

Palladium and Silver Complexes

Palladium(II) and silver(I) are soft metal ions that readily form complexes with sulfur-containing ligands like this compound. In palladium(II) complexes with related thione ligands, the coordination is typically through the sulfur atom, leading to square planar geometries. For instance, in chloro(2-acetylpyridine N(4)-methylthiosemicarbazonato)palladium(II), the ligand coordinates in a tridentate fashion through the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur. nih.gov

Silver(I) complexes with thione ligands often exhibit linear or trigonal planar coordination geometries. The coordination is predominantly through the sulfur atom. The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being common.

Structural Elucidation of Metal Complexes

For example, in the methylmercury(II) derivative of the closely related 2-mercaptopyridine, the crystal structure reveals a primary Hg-S bond with a length of 2.374(2) Å. rsc.org A longer, secondary Hg-N interaction is also observed at a distance of 2.980(5) Å. rsc.org The complex crystallizes in the monoclinic space group P2₁/n. rsc.org

The structural analysis of ruthenium carbonyl complexes containing pyridine-2-thionato ligands has revealed a variety of coordination modes, including bridging and terminal arrangements, as well as the structures of sulfido-pyridyl clusters resulting from C-S bond cleavage. ucl.ac.uk

The following table provides an example of crystallographic data for a related mercury(II) complex:

| Compound | [Hg(CH₃)(C₅H₄NS)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.834(5) |

| b (Å) | 4.206(3) |

| c (Å) | 17.144(2) |

| β (°) | 101.91(1) |

| Z | 4 |

| R-factor | 0.036 |

| Reference | rsc.org |

Table 2: Crystallographic data for Methyl(pyridine-2-thiolato)mercury(II).

Coordination Geometries

The coordination geometry of metal complexes containing this compound is influenced by the metal ion, the counter-ion, and the stoichiometry of the reaction. The ligand can coordinate through its nitrogen atom, its sulfur atom, or by chelating through both.

Complexes with the general formula [ML₄][ClO₄]₂·2Me₂CO, where M can be Manganese (Mn), Cobalt (Co), or Zinc (Zn), typically feature tetrahedral [ML₄]²⁺ ions. rsc.org In these structures, the 1-methylpyrimidine-2-thione ligand coordinates to the metal center exclusively through its nitrogen atom. rsc.org

However, the ligand can also act as a bidentate chelating agent, coordinating through both the nitrogen and sulfur atoms. This chelation is observed in a range of complexes, leading to different geometries. For instance, the complex [CoL₃][ClO₄]₂ features a cobalt ion coordinated by three chelating thione ligands. rsc.org The ability to adopt different coordination modes allows for the formation of various geometries, which is a key feature of the coordination chemistry of this ligand.

Table 1: Coordination Geometries of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand | Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | Quinaldinate, Pyridine-based | [Zn(quin)₂(L)₂] | Distorted Octahedral | mdpi.com |

| Co(II) | 2-methylpyridine, Thiocyanate (B1210189) | Co(NCS)₂(C₆H₇N)₂ | Distorted Tetrahedral | rsc.org |

| Zn(II) | 2-methylpyridine, Thiocyanate | Zn(NCS)₂(C₆H₇N)₂ | Distorted Tetrahedral | rsc.org |

| Mn(II) | 1-methylpyrimidine-2-thione | [MnL₄][ClO₄]₂·2Me₂CO | Tetrahedral | rsc.org |

| Co(II) | 1-methylpyrimidine-2-thione | [CoL₄][ClO₄]₂·2Me₂CO | Tetrahedral | rsc.org |

| Zn(II) | 1-methylpyrimidine-2-thione | [ZnL₄][ClO₄]₂·2Me₂CO | Tetrahedral | rsc.org |

Distorted Octahedral and Tetrahedral Environments

Idealized coordination geometries, such as perfect octahedral or tetrahedral shapes, are often not realized in practice. Complexes involving this compound and related ligands frequently exhibit distortions from these ideal geometries. These distortions can arise from various factors, including the steric hindrance of the ligands, the electronic effects of the metal center, and packing forces within the crystal lattice.

In metal halide complexes with the formula ML₂X₂ (where M = Mn, Co, or Ni), the thione ligand chelates via both nitrogen and sulfur, but with varying degrees of distortion from an ideal geometry. rsc.org Similarly, zinc(II) quinaldinate complexes with various pyridine-based ligands typically feature a distorted octahedral environment around the zinc(II) ion, with an N₄O₂ donor set. mdpi.com The central Zn²⁺ ion in some complexes is situated in a distorted tetrahedral geometry. researchgate.net

The reaction of cobalt(II) thiocyanate or zinc(II) thiocyanate with substituted pyridine ligands results in tetrahedral complexes of the composition M(NCS)₂L₂. X-ray diffraction studies show that the M²⁺ cations are coordinated by two N-bonded thiocyanato anions and two pyridine ligands in a distorted tetrahedral geometry. rsc.org The degree of distortion can vary between different crystal forms (polymorphs) of the same compound, affecting the angles within the coordination sphere. rsc.org

Distorted octahedral environments are also observed in more complex systems. For example, the Rhenium(I) center in certain tricarbonyl complexes containing pyridine and quinolinolate-based ligands is described as being in a slightly distorted octahedral environment. nih.gov

Table 2: Examples of Distorted Coordination Environments

| Compound Type | Metal Ion | Coordination Environment | Nature of Distortion | Reference |

|---|---|---|---|---|

| Metal Halide Complexes | Mn(II), Co(II), Ni(II) | N, S Chelation | Varying degrees of distortion | rsc.org |

| Zinc Quinaldinate Complexes | Zn(II) | N₄O₂ donor set | Distorted Octahedral | mdpi.com |

| Metal Thiocyanate Complexes | Co(II), Zn(II) | N₂S₂ donor set | Distorted Tetrahedral | rsc.org |

| Rhenium Tricarbonyl Complexes | Re(I) | N, O Chelation | Slightly Distorted Octahedral | nih.gov |

Crystal Engineering with Pyridinethione Ligands

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Pyridine-based ligands, including pyridinethiones, are valuable building blocks in crystal engineering due to their ability to form robust and directional interactions such as hydrogen bonds and π–π stacking.

The strategic use of ligands allows for precise control over intermolecular interactions, which in turn influences crystal packing, hydrogen-bonding topology, and the resulting functional properties of the material. nih.gov Zwitterionic ligands, which contain both positive and negative charges, are particularly effective in forming strong hydrogen bond networks and electrostatic interactions that guide the self-assembly of extended crystal structures. nih.gov

In the context of pyridine derivatives, the presence of multiple functional groups (such as acid, pyridine, and amide groups) can lead to diverse supramolecular architectures. researchgate.net The interplay between different intermolecular forces dictates the final crystal structure. For instance, the geometry of anions and their ability to form their own stacked structures can interfere with or complement the networks formed by the primary ligands. researchgate.net

The insights gained from studying the crystal structures of pyridine-containing compounds are crucial for the rational design of new functional materials, including coordination polymers and metal-organic frameworks (MOFs). nih.gov By carefully selecting the ligands and reaction conditions, it is possible to tailor the crystal packing and create materials with specific properties. nih.gov

Spectroscopic Characterization Techniques and Advanced Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-methylpyridine-2-thione, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data regarding the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the N-methyl protons and the four protons on the pyridine (B92270) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

The protons on the pyridine ring exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. For instance, the proton at position 6 (H-6) is typically found furthest downfield due to the deshielding effects of the adjacent nitrogen and sulfur atoms. The protons at positions 3, 4, and 5 appear at intermediate chemical shifts, with their multiplicities determined by their coupling to neighboring protons. The N-methyl group appears as a singlet, as there are no adjacent protons to couple with.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 3.59 | s | - |

| H-3 | 6.57 | d | 9.12 |

| H-4 | 7.34 | t | 6.66 |

| H-5 | 6.17 | t | 6.67 |

| H-6 | 7.32 | d | - |

The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom in the molecule. The thione carbon (C=S) is characteristically found at a very downfield chemical shift, often exceeding 170 ppm, due to the significant deshielding effect of the sulfur atom. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur atoms. The N-methyl carbon appears at a much higher field. For instance, the peak at 179.1 ppm is assigned to the C-2 (C=S) carbon researchgate.net.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~40-45 |

| C-2 (C=S) | 179.1 |

| C-3 | ~110-115 |

| C-4 | ~130-135 |

| C-5 | ~105-110 |

| C-6 | ~135-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum is notable for the absence of an N-H stretching vibration, confirming the methylation of the nitrogen atom. Similarly, the absence of a C=O stretching band distinguishes it from its pyridone analogue. Key characteristic vibrations include the C-N and C=S stretching modes. The C-N stretching vibration in pyridine derivatives typically appears in the region of 1300-1000 cm⁻¹ researchgate.net. The C=S stretching vibration is of particular diagnostic importance. In thiones, this vibration can be coupled with other vibrations and is often found in the 1200-1050 cm⁻¹ region, though it can also appear at lower frequencies.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | Absent |

| C=O Stretch | Absent |

| C-N Stretch | ~1300-1000 |

| C=S Stretch | ~1200-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital libretexts.org. The position of these absorption maxima can be influenced by the solvent polarity.

| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π | ~280-290 | High |

| n→π | ~340-360 | Low to Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The electron impact (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (125.19 g/mol ) nist.govnist.gov.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for N-alkyl pyridinethiones involve the loss of small neutral molecules or radicals rsc.org. For this compound, key fragment ions could arise from the loss of a methyl radical (CH₃•), a thiocarbonyl group (CS), or through rearrangements of the pyridine ring. The base peak in the mass spectrum corresponds to the most stable fragment ion. The NIST Mass Spectrometry Data Center reports top peaks at m/z 125, 81, and 80 nih.gov.

| m/z | Proposed Fragment | Proposed Loss |

|---|---|---|

| 125 | [C₆H₇NS]⁺ (Molecular Ion) | - |

| 110 | [C₅H₄NS]⁺ | CH₃• |

| 81 | [C₅H₅N]⁺• | CS |

| 80 | [C₅H₄N]⁺ | H• from m/z 81 |

X-ray Diffraction Analysis

Single crystal X-ray crystallography has been instrumental in characterizing a variety of derivatives and metal complexes of pyridinethiones. For instance, the crystal structure of 6-methylpyridine-2(1H)-thione, a closely related derivative, has been determined to be in the monoclinic crystal system. osti.govwustl.edu The analysis of its C—S bond length clearly indicates that the molecule exists as a pyridinethione in the solid state. osti.govnih.gov

Structural analyses have been extended to more complex derivatives, such as 2-(pyridine-2-ylthio)pyridine-1-ium picrate (B76445), which also crystallizes in a monoclinic system, and various thiourea (B124793) derivatives that exhibit polymorphism. nih.govcharlotte.edu These studies provide foundational data on how substitution and complexation influence the molecular structure. The crystallographic data for several related compounds are summarized below.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 6-Methylpyridine-2(1H)-thione osti.govwustl.edu | Monoclinic | P2₁/c | a = 7.4608 Å, b = 14.902 Å, c = 11.665 Å, β = 94.85° |

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate charlotte.edu | Monoclinic | P2₁/c | a = 16.876 Å, b = 7.6675 Å, c = 13.846 Å, β = 101.49° |

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. In derivatives like 6-methylpyridine-2(1H)-thione, molecules form centrosymmetric cyclic dimers through strong intermolecular N—H⋯S hydrogen bonds. osti.govwustl.edu This primary interaction is further supported by weaker C—H⋯S interactions involving the methyl group, which collectively generate a robust three-dimensional network. osti.govwustl.edu

For related heterocyclic systems, such as dihydropyrimidine-2-(1H)-thione derivatives, N—H⋯S hydrogen bonds are also highlighted as the dominant forces stabilizing the crystal packing. researchgate.net The planarity of thienopyridine molecules, which are structurally analogous, allows for tight packing due to these hydrogen bonds and additional π-stacking interactions. e-bookshelf.de This efficient packing, driven by strong intermolecular forces, is a key characteristic of the solid-state structure of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This method serves as a crucial check for the purity and confirmation of the empirical formula of newly synthesized derivatives of this compound. The experimentally determined values are compared against the theoretically calculated percentages to validate the structure of the target molecule. nih.govnih.gov This technique is routinely used to confirm the successful synthesis of complex heterocyclic compounds derived from pyridine-2(1H)-thione. nih.gov

Below is a table showing the calculated versus experimentally found elemental compositions for representative pyridine-2(1H)-thione derivatives.

| Molecular Formula | Element | Calculated (%) | Found (%) nih.gov |

|---|---|---|---|

| C₂₉H₂₂FN₃O₂S | C | 70.29 | 70.31 |

| H | 4.47 | 4.44 | |

| N | 8.48 | 8.46 | |

| C₂₅H₂₂FN₃O₃S | C | 64.78 | 64.80 |

| H | 4.78 | 4.77 | |

| N | 9.07 | 9.10 |

Advanced Spectroscopic Probes (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying chemical species that have one or more unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons), EPR becomes an exceptionally powerful tool for characterizing its paramagnetic transition metal complexes or any radical species derived from it.

When this compound acts as a ligand to form complexes with paramagnetic metal ions such as copper(II), manganese(II), or vanadium(IV), the resulting complexes are EPR-active. The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal center. nih.govnih.gov Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine splitting patterns can reveal the identity and number of magnetically active nuclei (like ¹⁴N) directly interacting with the electron, thus confirming the coordination of the pyridinethione ligand to the metal. nih.gov For example, in copper(II) complexes, the shape of the EPR spectrum (e.g., axial or rhombic) and the values of g-parameters can be used to infer the coordination geometry around the copper ion, such as square planar or distorted square-pyramidal. nih.govmdpi.com

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for the computational study of molecular systems, including 1-methylpyridine-2-thione and its analogs. DFT calculations can predict a wide range of properties, such as optimized molecular geometry, electronic structure, and vibrational frequencies, with a good balance between accuracy and computational cost. mdpi.comespublisher.comnih.gov

Theoretical geometry optimization of this compound, typically performed using DFT methods like B3LYP with basis sets such as 6-311+G**, provides a detailed picture of its three-dimensional structure. mdpi.comnih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For the related N-methylated compound, 1-methyl-2(1H)-pyridone (1-MPY), DFT studies have been employed to investigate the effects of the methyl group on the pyridone ring. nih.gov Similar calculations for this compound would elucidate the influence of N-methylation on the thione moiety and the aromatic system.

Interactive Data Table: Representative Calculated Geometrical Parameters for Pyridine-like Structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.orgmdpi.com

For pyridine-containing compounds, the distribution of HOMO and LUMO lobes is of particular interest. wuxibiology.com In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the ring, while the LUMO is likely to be a π* orbital distributed over the pyridine (B92270) ring and the C=S bond. Understanding the energies and spatial distributions of these orbitals is essential for predicting the molecule's behavior in chemical reactions. ripublication.com

Interactive Data Table: Calculated Frontier Orbital Energies.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. wikipedia.orgwisc.edu It provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation (i.e., bonding orbitals, lone pairs, and anti-bonding orbitals). wikipedia.orgscirp.org

In the context of this compound, NBO analysis can quantify the interactions between the lone pairs of the sulfur atom and the π* anti-bonding orbitals of the pyridine ring, which contributes to the stability of the thione form through thioamide resonance. acs.org It can also shed light on the nature of the N-C and C=S bonds and the hyperconjugative interactions involving the methyl group. nih.govacadpubl.eu The stabilization energies calculated from second-order perturbation theory in NBO analysis provide a quantitative measure of these electronic interactions. scirp.org

Tautomerism Investigations

Tautomerism is a critical aspect of the chemistry of pyridinethiones. While this compound is "locked" in the thione form due to the N-methylation, understanding the tautomeric equilibrium of its parent compound, 2-pyridinethione, is essential for a complete picture of its chemical properties.

The tautomeric equilibrium between 2-pyridinethiol and 2-pyridinethione has been a subject of extensive computational and experimental studies. acs.orgresearchgate.net In the gas phase, the thiol form (2-pyridinethiol) is generally found to be more stable. However, in solution and in the solid state, the thione form (2-pyridinethione) is predominantly favored. acs.orgcdnsciencepub.com DFT calculations have been instrumental in explaining these observations by accurately predicting the relative energies of the two tautomers and the transition state connecting them. acs.org The greater stability of the thione tautomer in condensed phases is attributed to its larger dipole moment and the stabilizing effect of intermolecular interactions. acs.org